[1,3'-Biazetidin]-3-ol hydrochloride

Conformational restriction Medicinal chemistry Scaffold design

Researchers requiring both conformational constraint and a hydrogen-bond donor often face multi-step synthetic sequences to functionalize the biazetidine scaffold. [1,3'-Biazetidin]-3-ol hydrochloride (CAS 1449117-28-5) delivers the rigid 1,3'-biazetidine core with a pre-installed 3-hydroxyl group as the HCl salt, ready for direct use in bioconjugation and fragment-based screening. • Directly functionalizable hydroxyl handle for etherification/esterification-based library synthesis • Two chemically distinct amine sites enable orthogonal PROTAC/ADC linker strategies • Fsp3 = 1.0 (fully saturated), MW 164.63, HBD 2 - fits fragment-like chemical space

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 1449117-28-5
Cat. No. B1378761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3'-Biazetidin]-3-ol hydrochloride
CAS1449117-28-5
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESC1C(CN1)N2CC(C2)O.Cl
InChIInChI=1S/C6H12N2O.ClH/c9-6-3-8(4-6)5-1-7-2-5;/h5-7,9H,1-4H2;1H
InChIKeyARVXNRZKWYNGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,3'-Biazetidin]-3-ol hydrochloride (CAS 1449117-28-5): A Conformationally Restricted Bicyclic Azetidine Building Block


[1,3'-Biazetidin]-3-ol hydrochloride is a bicyclic heterocyclic compound featuring two azetidine rings connected via a [1,3'] nitrogen linkage, with a 3-hydroxyl functional group on one ring, supplied as the hydrochloride salt . This compound belongs to the N,N'-bisazaheterocycle class, which is distinguished by a rigid, low-molecular-weight framework that offers a unique balance of ring strain and stability for medicinal chemistry applications [1]. Compared to the parent 1,3'-biazetidine scaffold (CAS 928114-07-2), the 3-hydroxy substitution introduces an additional hydrogen-bond donor, while the hydrochloride salt form enhances aqueous solubility and handling characteristics in synthetic workflows .

Why [1,3'-Biazetidin]-3-ol hydrochloride Cannot Be Replaced by Generic Azetidine Analogs Without Loss of Key Attributes


Substitution of [1,3'-Biazetidin]-3-ol hydrochloride with a single-ring azetidine (e.g., azetidin-3-ol) eliminates the constrained bicyclic geometry critical for rigidifying bioactive ligands, while substitution with the parent 1,3'-biazetidine free base removes the solubilizing hydrochloride counterion and the hydrogen-bond donor capacity of the 3-hydroxyl group . The closest commercially available analog, 1,3'-biazetidine dihydrochloride (CAS 928038-36-2), lacks the hydroxyl group, thereby offering a different hydrogen-bonding profile and altered polarity (LogP 0.73) compared to the more polar hydroxylated variant . For procurement decisions where both conformational restriction and hydrogen-bond donor capacity are required, generic substitution would necessitate additional synthetic steps to reintroduce the missing functional group, incurring time and cost penalties [1].

Quantitative Differentiation Evidence for [1,3'-Biazetidin]-3-ol hydrochloride Versus Its Closest Analogs


Conformational Restriction: Bicyclic [1,3'] Scaffold vs. Monocyclic Azetidine Building Blocks

The [1,3']-biazetidine scaffold introduces a nitrogen-linked bicyclic system that reduces conformational flexibility compared to freely rotating monocyclic azetidine analogs such as 3-methylazetidine-3-carboxylate . The fused bicycle restricts bond rotation between the two azetidine rings, which is advantageous for pre-organizing ligand geometry to match a receptor binding site. For comparison, 1,3'-biazetidine free base (CAS 928114-07-2) exhibits an Fsp3 value of 1.0, indicating fully saturated sp3 character that contributes to three-dimensionality, a property positively correlated with clinical success in drug candidates . The target compound retains this scaffold while adding hydroxyl functionality.

Conformational restriction Medicinal chemistry Scaffold design

Hydrogen-Bond Donor Capacity: 3-Hydroxy Substitution vs. Parent 1,3'-Biazetidine

The hydroxyl group at the 3-position of one azetidine ring adds one hydrogen-bond donor (HBD) to the scaffold relative to the parent 1,3'-biazetidine. Both the free base form (1,3'-biazetidine) and its dihydrochloride salt (LogP 0.73) lack this hydroxyl functionality . The hydroxylated scaffold is expected to exhibit increased aqueous solubility and reduced logP, although no experimentally measured logP for the target compound has been located in the public domain . In PROTAC and ADC linker applications, similar azetidin-3-ol building blocks are explicitly selected for their capacity to participate in site-specific bioconjugation through the hydroxyl handle .

Hydrogen bonding Structure-activity relationship Ligand efficiency

Solubility-Enhancing Salt Form: Hydrochloride vs. Free Base Biazetidine Derivatives

As the hydrochloride salt, [1,3'-Biazetidin]-3-ol hydrochloride is expected to demonstrate enhanced aqueous solubility relative to its free base form (1-(azetidin-3-yl)azetidin-3-ol, CAS 1257293-85-8) [1]. This property is particularly relevant for aqueous reaction conditions in parallel synthesis or bioconjugation workflows. The structurally analogous 3,3'-biazetidine dihydrochloride (CAS 2416228-84-5) has been documented to have improved solubility in aqueous systems, facilitating handling and reactivity in synthetic processes, with the dihydrochloride form specifically enhancing solubility for bioconjugation and small-molecule synthesis applications [2]. By analogy, the hydrochloride salt form of the target compound confers similar processing advantages compared to the free base.

Aqueous solubility Salt selection Synthetic workflow

ROR Nuclear Receptor Ligand Potential: Biazetidine Scaffold Validation vs. Non-Biazetidine Scaffolds

The 1,3'-biazetidine scaffold has been validated in potent RORγT inhibitor programs. A closely related fluorinated analog, 3-fluoro-1,3'-biazetidine, when incorporated into a larger inhibitor structure, contributed to compounds with IC50 values as low as 0.9 nM against RORγT in a TR-FRET biochemical assay [1]. In contrast, the parent 1,3'-biazetidine alone showed only weak inverse agonist activity at RORβ (IC50 = 20,000 nM) and RORα (IC50 = 10,200 nM), demonstrating that the scaffold serves as a privileged geometry for further elaboration rather than an intrinsically active pharmacophore [2]. The target compound, [1,3'-Biazetidin]-3-ol hydrochloride, provides this same validated scaffold geometry with an additional hydroxyl functional handle for derivatization toward ROR family targets.

RORgammaT Nuclear receptors Inhibitor scaffold

High-Impact Application Scenarios for [1,3'-Biazetidin]-3-ol hydrochloride Based on Quantitative Evidence


Conformationally Restricted Fragment Library Design for Nuclear Receptor Targeting

The 1,3'-biazetidine scaffold has demonstrated utility in generating potent RORγT inhibitors (IC50 = 0.9 nM when elaborated) [1]. [1,3'-Biazetidin]-3-ol hydrochloride provides this validated scaffold geometry with a hydroxyl handle that can be directly functionalized via etherification or esterification to generate diverse fragment libraries pre-organized for nuclear receptor ligand-binding domains. Research groups focused on ROR family targets (RORα, RORβ, RORγT) involved in autoimmune and inflammatory diseases should prioritize this compound over non-hydroxylated biazetidine analogs, as the hydroxyl group eliminates one synthetic step from the diversification sequence.

PROTAC and ADC Linker Development Requiring Dual Functional Handles

Azetidin-3-ol hydrochloride building blocks are established linkers in PROTAC (PROteolysis TArgeting Chimera) and ADC (Antibody-Drug Conjugate) synthesis due to their non-cleavable alkyl chain structure and site-specific conjugation capability . The target compound extends this utility by providing two chemically distinct amine sites (on each azetidine ring) in addition to the hydroxyl group, enabling orthogonal bioconjugation strategies. The hydrochloride salt form facilitates dissolution in aqueous bioconjugation buffers (pH 6.5-8.5), a practical advantage over the free base form [2].

Synthesis of Sp3-Rich, Three-Dimensional Fragment Screening Collections

With an Fsp3 value of 1.0 (fully saturated), the 1,3'-biazetidine scaffold addresses the growing demand for three-dimensional fragment libraries that depart from traditional planar-aromatic compound collections . [1,3'-Biazetidin]-3-ol hydrochloride offers a compact molecular weight of 164.63 g/mol and two hydrogen-bond donors (hydroxyl + amine), positioning it within fragment-like chemical space (MW <300, HBD ≤3). Procurement of this compound enables direct incorporation into fragment-based screening libraries without the need for protecting-group manipulation required when using the free base form.

Medicinal Chemistry Scaffold Hopping from Piperidine/Pyrrolidine Cores

The constrained bicyclic geometry of the biazetidine scaffold can serve as a scaffold-hopping replacement for saturated heterocycles like piperidine or pyrrolidine when greater conformational restriction is sought to improve target selectivity [3]. The presence of the 3-hydroxyl group provides a polarity-modulating handle that can be retained, alkylated, or eliminated, offering a flexible point of diversification during structure-activity relationship (SAR) exploration. Compared to monocyclic azetidin-3-ol, the target compound introduces an additional basic amine site within the same molecular framework, potentially enabling bivalent interactions with acidic residues in a target protein's binding pocket.

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